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Compound of Interest

Compound Name: N-methylcyclohexanecarboxamide

Cat. No.: B3056012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for N-methylcyclohexanecarboxamide, a molecule of interest in various chemical and

pharmaceutical research domains. Due to the limited availability of public experimental spectra,

this document presents predicted data based on the compound's structure, alongside detailed

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview
N-methylcyclohexanecarboxamide possesses a secondary amide functional group attached

to a cyclohexane ring. This structure gives rise to a characteristic spectroscopic fingerprint that

can be used for its identification and characterization. The following sections detail the

expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy Data
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The ¹H NMR spectrum of N-methylcyclohexanecarboxamide is expected to show distinct

signals for the protons of the cyclohexane ring, the N-methyl group, and the amide N-H proton.

Proton

Assignment

Expected

Chemical Shift

(δ, ppm)

Multiplicity Integration

Coupling

Constant (J,

Hz)

Cyclohexane CH

(methine)
2.0 - 2.3 Multiplet 1H -

Cyclohexane

CH₂ (axial &

equatorial)

1.1 - 1.9 Multiplets 10H -

N-CH₃ (methyl) 2.7 - 2.8 Doublet 3H ~4-5

N-H (amide) 5.3 - 5.8
Broad

Singlet/Quartet
1H -

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum will provide information on the different carbon environments within the

molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)

C=O (carbonyl) 175 - 178

Cyclohexane CH (methine) 45 - 50

Cyclohexane CH₂ 25 - 35

N-CH₃ (methyl) 26 - 27

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch 3300 - 3270 Strong, Sharp

C-H Stretch (sp³) 2935 - 2850 Strong

C=O Stretch (Amide I) 1650 - 1630 Strong

N-H Bend (Amide II) 1560 - 1540 Strong

C-N Stretch 1260 - 1240 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

m/z Assignment Relative Intensity

141 [M]⁺ (Molecular Ion) Moderate

113 [M - CO]⁺ Low

98 [M - HNCH₃]⁺ Moderate

83 [C₆H₁₁]⁺ (Cyclohexyl cation) Strong

58 [CH₃NH=CHOH]⁺ Moderate

55 [C₄H₇]⁺ Strong

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Synthesis of N-methylcyclohexanecarboxamide
A common synthetic route involves the reaction of cyclohexanecarbonyl chloride with

methylamine.
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Preparation of Cyclohexanecarbonyl Chloride: Cyclohexanecarboxylic acid is reacted with a

chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the

acid chloride. The reaction is typically carried out in an inert solvent like dichloromethane or

neat.

Amidation: The resulting cyclohexanecarbonyl chloride is then slowly added to a solution of

methylamine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at a reduced

temperature (e.g., 0 °C) to control the exothermic reaction. An excess of methylamine or the

addition of a non-nucleophilic base is used to neutralize the HCl byproduct.

Work-up and Purification: The reaction mixture is typically washed with dilute acid and brine,

dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced

pressure. The crude product can be purified by recrystallization or column chromatography.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of purified N-
methylcyclohexanecarboxamide is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be

added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field

spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-

to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically

with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is used, and a larger

number of scans is required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
Sample Preparation: For a solid sample, a small amount of N-
methylcyclohexanecarboxamide is finely ground with dry potassium bromide (KBr) and

pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile

solvent onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-IR, the

solid sample is placed directly on the ATR crystal.
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Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample compartment (or the pure KBr

pellet/salt plate) is recorded first and automatically subtracted from the sample spectrum.

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile and thermally stable compounds like N-
methylcyclohexanecarboxamide. A dilute solution of the sample in a volatile solvent (e.g.,

methanol or dichloromethane) is injected into the GC.

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass

spectrum.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the

abundance of each ion, generating the mass spectrum.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized compound like N-methylcyclohexanecarboxamide.
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Spectroscopic Analysis Workflow for N-methylcyclohexanecarboxamide
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic

characterization.
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To cite this document: BenchChem. [Spectroscopic Profile of N-
methylcyclohexanecarboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3056012#spectroscopic-data-of-n-
methylcyclohexanecarboxamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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